molecular formula C26H19BF14P B1512841 CID 71310883 CAS No. 952208-49-0

CID 71310883

Cat. No. B1512841
CAS RN: 952208-49-0
M. Wt: 639.2 g/mol
InChI Key: STIZCPUHZLMWKU-UHFFFAOYSA-O
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Description

CID 71310883 is the Chemical Abstracts Service (CAS) registry number for a novel compound called 2,3-dihydro-1H-indazole-3-carboxamide, or DHICA. This compound has gained attention as a potential therapeutic agent for a variety of conditions due to its unique structure and potential for a wide range of pharmacological effects.

Scientific Research Applications

DHICA has been studied for a variety of potential therapeutic applications. In animal studies, DHICA has been shown to have anti-inflammatory, anti-nociceptive, and anti-oxidant effects, suggesting potential uses in the treatment of pain and inflammation. Additionally, DHICA has been studied for its potential to inhibit the growth of cancer cells, suggesting potential applications in the treatment of cancer.

Mechanism of Action

The exact mechanism of action of DHICA is still not fully understood. However, studies have suggested that DHICA may interact with various biochemical pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, DHICA has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects through this mechanism.
Biochemical and Physiological Effects
Studies have shown that DHICA has a variety of biochemical and physiological effects. In animal studies, DHICA has been shown to reduce inflammation, reduce pain, and inhibit the growth of cancer cells. Additionally, DHICA has been shown to reduce oxidative stress, reduce lipid peroxidation, and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DHICA has several advantages and limitations for use in lab experiments. One advantage of DHICA is that it is relatively easy to synthesize, making it a convenient and cost-effective reagent for lab experiments. Additionally, DHICA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological pathways. However, DHICA also has some limitations, such as its relatively short half-life in the body, which may limit its potential applications in clinical settings.

Future Directions

Given the potential therapeutic applications of DHICA, there are a number of potential future directions for research. One potential direction is to further explore the mechanism of action of DHICA, as this could provide insight into the potential therapeutic applications of the compound. Additionally, further studies could be conducted to explore the potential uses of DHICA in clinical settings, such as the treatment of pain and inflammation, and the treatment of cancer. Additionally, further research could be conducted to explore the potential side effects of DHICA and to further optimize the synthesis of the compound.

properties

InChI

InChI=1S/C26H18BF14P/c1-25(2,3)42(26(4,5)6)24-22(40)14(32)9(15(33)23(24)41)27(7-10(28)16(34)20(38)17(35)11(7)29)8-12(30)18(36)21(39)19(37)13(8)31/h1-6H3/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIZCPUHZLMWKU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)P(C(C)(C)C)C(C)(C)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BF14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746377
Record name Hydrogen [4-(di-tert-butylphosphanyl)-2,3,5,6-tetrafluorophenyl](hydrido)bis(pentafluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frustrated phosphonium borate 1

CAS RN

952208-49-0
Record name Hydrogen [4-(di-tert-butylphosphanyl)-2,3,5,6-tetrafluorophenyl](hydrido)bis(pentafluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-di-tert-butylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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